5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
The primary targets of the compound “5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate” are currently under investigation. Similar compounds have been used as inhibitors of ns2b-ns3 virus and cathepsin b16 .
Mode of Action
The pyrazole ring in the compound is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . This orientation might play a role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have shown significant biological activity as novel anti-covid-19, antimicrobial, and antiviral agents . This suggests that the compound may interact with multiple biochemical pathways related to these diseases.
Result of Action
Given its potential antiviral and antimicrobial activities , it may induce changes at the cellular level that inhibit the replication of viruses or the growth of microbes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-1-tosyl-1H-pyrazole with 1-naphthoic acid under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the tosyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-tosyl-1H-pyrazole: Lacks the naphthoate moiety but shares the amino and tosyl groups.
1-naphthoic acid: Contains the naphthoate moiety but lacks the pyrazole ring.
5-amino-1H-pyrazole: Contains the amino group and pyrazole ring but lacks the tosyl and naphthoate groups.
Uniqueness
5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the tosyl and naphthoate groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-14-9-11-16(12-10-14)29(26,27)24-19(22)13-20(23-24)28-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSIOJOBSGRADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC4=CC=CC=C43)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.